molecular formula C14H20BrN3O2 B598427 Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate CAS No. 1197294-80-6

Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate

Cat. No.: B598427
CAS No.: 1197294-80-6
M. Wt: 342.237
InChI Key: WVPSXULRTJKBMJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20BrN3O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-bromopyridine with tert-butyl piperazine-1-carboxylate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product. The general reaction scheme is as follows:

4-bromopyridine+tert-butyl piperazine-1-carboxylateK2CO3,DMF,heattert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate\text{4-bromopyridine} + \text{tert-butyl piperazine-1-carboxylate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 4-bromopyridine+tert-butyl piperazine-1-carboxylateK2​CO3​,DMF,heat​tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a tool compound in biological research to study the interactions of piperazine derivatives with various biological targets.

    Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets. The bromopyridine moiety can participate in various interactions, including hydrogen bonding and π-π stacking, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is unique due to the specific positioning of the bromine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-11(15)4-5-16-12/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPSXULRTJKBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682408
Record name tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197294-80-6
Record name tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate
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